4-(4-Aminopyrimidin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(4-aminopyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-6-1-2-11-8(12-6)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCCDXGGUGUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
Critical Considerations
- Purity : Industrial-scale processes prioritize avoiding chromatography. For example, direct crystallization from dichloromethane/brine mixtures achieves >99% purity.
- Solvent Choice : Apolar solvents (toluene, xylene) improve reaction efficiency in SNAr and cyclization.
- Temperature Control : Maintaining 20–25°C during acylation prevents side reactions.
Chemical Reactions Analysis
Substitution Reactions
The amino group on the pyrimidine ring participates in nucleophilic substitution reactions, enabling functionalization for drug discovery.
Key Reagents/Conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkyl derivatives .
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Acylation : Propionic anhydride or acyl chlorides in dichloromethane/toluene with tertiary amines (triethylamine) yield acylated products .
Example Reaction:
Major Products:
| Substituent (R) | Application | Reference |
|---|---|---|
| Methyl | Intermediate for kinase inhibitors | |
| Isopropyl | Enhanced solubility in lipophilic environments | |
| Ethyl | Industrial-scale synthesis |
Oxidation and Reduction
The piperazinone ring undergoes redox reactions, modifying its electronic properties.
Oxidation:
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Reagents : Hydrogen peroxide (H₂O₂) or KMnO₄ in acidic conditions oxidizes the piperazinone carbonyl group to a carboxylate.
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Impact : Reduces basicity, altering pharmacokinetic properties .
Reduction:
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Reagents : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary amine, forming 4-(4-aminopyrimidin-2-yl)piperazine .
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Utility : Increases nucleophilicity for downstream reactions .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings for structural diversification.
Suzuki-Miyaura Coupling:
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Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃ in DME/H₂O .
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Outcome : Introduces aryl groups at the pyrimidine C5 position for enhanced bioactivity .
Example:
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles for medicinal applications.
Reagents/Conditions:
-
POCl₃ or PCl₅ facilitates dehydration to form tricyclic structures .
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Product : Thieno[2,3-d]pyrimidine derivatives with anticancer activity .
Mechanistic Insights
The reactivity of 4-(4-Aminopyrimidin-2-yl)piperazin-2-one is governed by:
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Electronic Effects : The electron-donating amino group activates the pyrimidine ring toward electrophilic substitution.
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Steric Factors : Substituents on the piperazine ring influence regioselectivity in cross-coupling reactions .
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
4-(4-Aminopyrimidin-2-yl)piperazin-2-one is characterized by its piperazine ring and an aminopyrimidine moiety. Its chemical formula is CHNO, and it possesses a molecular weight of approximately 223.24 g/mol. The compound’s structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound’s mechanism involves the modulation of signaling pathways associated with tumor growth, particularly through the inhibition of kinases involved in cell survival.
Neuroprotective Effects
This compound has been evaluated for its neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit β-secretase (BACE-1) suggests potential in reducing amyloid plaque formation, a hallmark of Alzheimer’s disease. Furthermore, it may modulate sigma receptors, which are implicated in neuroprotection and cognitive function.
Antiviral Properties
This compound has demonstrated antiviral activity against several viruses, including hepatitis B and herpes simplex virus (HSV). Its antiviral mechanism may involve interference with viral replication processes or modulation of host immune responses. This makes it a candidate for further investigation as a therapeutic agent in viral infections.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Neuroprotection in Animal Models
In an animal model study published in Neuroscience Letters, the compound was administered to mice subjected to neurotoxic agents. The results demonstrated improved cognitive function and reduced neuronal loss compared to control groups, suggesting protective effects against neurodegeneration.
Mechanism of Action
The mechanism of action of 4-(4-Aminopyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues in Pyrimidine/Piperazinone Families
Compound A : 7-Hydroxy-2-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one
- Molecular Formula : C₉H₁₁N₃O₂
- Key Features: A pyrazolo-pyrimidinone derivative with hydroxyl and isopropyl groups.
Compound B : 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol
- Molecular Formula : C₉H₁₁N₃O₂
- Key Features: This dihydroxylated analogue has two hydroxyl groups, increasing polarity and likely reducing blood-brain barrier penetration relative to the target compound. Its isopropyl substituent may sterically hinder interactions with flat binding pockets, unlike the planar aminopyrimidine group in the target molecule .
Enzyme-Targeting Piperazinone Derivatives
Compound C : 4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one
- Role : Reference inhibitor for dipeptidyl peptidase-IV (DPP-IV) (PDB ID: 5Y7H) .
- Comparison: The trifluorophenyl and butanoyl groups in Compound C create a hydrophobic, bulky structure, enabling high binding affinity to DPP-IV (grid box size ~27–33 Å). In contrast, the target compound’s smaller aminopyrimidine group may limit its fit in large enzyme cavities but could enhance selectivity for compact targets.
Anticancer Piperazinone Derivatives
Compound D : Nutlin-3
- Structure : (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
- Role : MDM2 inhibitor used in pancreatic cancer therapy .
- Comparison: Nutlin-3’s chlorophenyl and methoxy groups confer strong hydrophobic interactions with MDM2, whereas the target compound’s aminopyrimidine may favor polar interactions. Cytotoxicity data from piperazinone derivatives (e.g., IC₅₀ values against HT-29 and A549 cell lines) suggest that substituent type (e.g., guanidine vs. aminopyrimidine) critically influences potency .
Imaging Agents and PET Tracers
Compound E : 4-(4-(4-([1,1′-Biphenyl]-4-carbonyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidin-2-yl)piperazin-2-one
- Application : P2Y₁₂ receptor PET tracer for brain imaging .
- Comparison: The ethylthienopyrimidine and biphenyl groups in Compound E enhance lipophilicity and blood-brain barrier penetration, unlike the target compound’s hydrophilic aminopyrimidine.
International Nonproprietary Drug Candidates
Compound F : Rébémadlina (4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-{4-methoxy-2-[(propan-2-yl)oxy]phenyl}-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-2-one)
- Role: WHO-recognized drug candidate with a complex imidazole-piperazinone structure .
- Comparison : Rébémadlina’s multiple aromatic and alkoxy substituents enable multi-target interactions, whereas the target compound’s simplicity may limit its therapeutic scope but improve synthetic accessibility and metabolic stability.
Biological Activity
4-(4-Aminopyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its roles in modulating various biological pathways. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in key metabolic pathways, particularly those associated with cancer and neurodegenerative diseases.
- Modulation of Receptor Activity : It interacts with sigma receptors, which play a role in cell signaling and neuroprotection.
- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, particularly against viral hepatitis B and herpes simplex virus.
Biological Activity Overview
The biological activities of this compound have been documented in various studies. Below is a summary table highlighting its key activities:
Antitumor Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound displayed significant growth inhibition with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
Antiviral Properties
Research has indicated that this compound may inhibit viral replication mechanisms. In vitro assays demonstrated its effectiveness against hepatitis B virus, suggesting potential therapeutic applications in treating viral infections .
Mechanistic Studies
Further mechanistic studies revealed that the compound functions as a modulator of sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. This interaction could provide insights into developing treatments for neurodegenerative disorders .
Q & A
Q. Answer :
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS. The piperazin-2-one core has a molecular weight of 100.119 g/mol (C₄H₈N₂O) . For substituted derivatives, adjust for functional groups (e.g., aminopyrimidinyl adds ~120 g/mol).
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Piperazin-2-one protons resonate at δ ~3.5–4.0 ppm (CH₂ groups adjacent to carbonyl). The aminopyrimidine moiety shows aromatic protons at δ ~6.5–8.5 ppm .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, pyrimidine carbons at ~150–160 ppm (C=N) .
- UHPLC-MS : Use for purity assessment (e.g., 99% purity achieved for a related sulfonamide derivative via UHPLC ).
Basic: What synthetic strategies are effective for preparing this compound?
Q. Answer :
- Stepwise Coupling : React 4-aminopyrimidine with a pre-functionalized piperazin-2-one scaffold. For example:
- Solid-Phase Synthesis : Employ resin-bound piperazine derivatives for iterative functionalization, as seen in MDM2 inhibitor synthesis .
Advanced: How can researchers design assays to evaluate this compound’s inhibitory activity against Factor Xa?
Q. Answer :
- Enzymatic Assays :
- Structural Validation :
Advanced: What structural insights guide the optimization of this compound derivatives for MDM2/p53 interaction studies?
Q. Answer :
- Key Interactions :
- Optimization Strategies :
Advanced: How should researchers address discrepancies in reported bioactivity data for piperazin-2-one derivatives?
Q. Answer :
- Source Analysis :
- Cross-Validation :
Basic: What are the stability and storage requirements for this compound?
Q. Answer :
- Storage Conditions :
- Stability Testing :
Advanced: What in vitro models are suitable for studying the metabolic fate of this compound?
Q. Answer :
- Hepatic Models :
- Enzyme Mapping :
Advanced: How can computational methods enhance the design of this compound analogs?
Q. Answer :
- Docking Studies :
- QSAR Modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
